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Compound of Interest

Compound Name: Panipenem

Cat. No.: B1678378

An In-depth Analysis of the Molecular Characteristics, Mechanism of Action, and Clinical
Pharmacology of a Broad-Spectrum Carbapenem Antibiotic

This technical guide provides a comprehensive overview of Panipenem, a potent carbapenem
antibiotic. Tailored for researchers, scientists, and drug development professionals, this
document delves into the fundamental molecular properties, mechanism of action,
pharmacokinetic profile, and the critical role of its co-administration with betamipron.

Core Molecular Data

Panipenem is a synthetic, broad-spectrum B-lactam antibiotic belonging to the carbapenem
class.[1] Its fundamental molecular characteristics are summarized below.

Property Value Source(s)
Molecular Formula C15H21N304S 2131141511611 71
Molecular Weight 339.4 g/mol (or 339.41 g/mol ) 2131141511611 7]
CAS Registry Number 87726-17-8 [7]

Drug Class Carbapenem, -Lactam 1]

Antibiotic
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Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis

Panipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a
structure essential for maintaining cellular integrity.[7] Like other B-lactam antibiotics,
Panipenem's primary targets are the penicillin-binding proteins (PBPSs).[8]

The process unfolds as follows:

e Binding to PBPs: Panipenem binds to and inactivates PBPs, which are transpeptidases
crucial for the final steps of peptidoglycan synthesis.[9][8]

« Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan
chains, weakening the bacterial cell wall.[9]

o Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure,
leading to cell lysis and bacterial death.[7][9]

Panipenem possesses a broad spectrum of activity against a wide range of Gram-positive and
Gram-negative aerobic and anaerobic bacteria.[10][11]
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Mechanism of Panipenem's bactericidal action.
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The Role of Betamipron in Mitigating Nephrotoxicity

A critical aspect of Panipenem's clinical use is its co-administration with betamipron.[2][10]
This combination is essential to mitigate the potential for nephrotoxicity associated with
Panipenem.[12]

Panipenem, being an organic anion, is actively transported into the renal proximal tubule cells
by Organic Anion Transporters (OATs), primarily OAT1 and OAT3.[2] This accumulation can
lead to cellular damage.[2] Betamipron acts as a competitive inhibitor of these transporters,
thereby reducing the uptake of Panipenem into the renal cells and preventing nephrotoxicity.[2]
[12]
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Betamipron's inhibition of Panipenem renal uptake.
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Pharmacokinetic Profile

The pharmacokinetic properties of Panipenem, when administered with betamipron, have
been studied in various patient populations.

. . . Urinary
. Panipenem Panipenem Betamipron .
Patient . . Excretion
. Clearance Half-life (ta/ Half-life (ta/ . Source(s)
Population (Panipenem
(CL) 2) 2)
)

Adults with
ESRD (on 9.53+£1.26

- [3][13]
Hemodialysis  L/h
)
Adults with
ESRD (no 2.92 +0.238

S [3][13]
Hemodialysis L/h
)
Neonates
(PCA<33 0.098 L/h [4]]14]
weeks)
Neonates
(PCA=33 0.25 L/h [4][14]
weeks)
Pediatric

_ 0.90 - 0.96 0.55-0.63 11.0- 40.5%
Patients (2- - _ [15]
hours hours (in 8 hours)

14 years)

ESRD: End-Stage Renal Disease; PCA: Postconceptional Age

Experimental Protocols
In Vitro OAT Inhibition Assay

This protocol is designed to determine the inhibitory effect of betamipron on OAT1 and OAT3
expressed in mammalian cell lines.[12]
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Materials:

e OAT1- and OAT3-expressing HEK293 cells (and mock-transfected cells)

e Dulbecco's Modified Eagle Medium (DMEM)

o 24-well plates

e Hanks' Balanced Salt Solution (HBSS)

o Radiolabeled OAT substrate (e.g., [3H]estrone sulfate or [3H]para-aminohippurate)
o Betamipron solutions of varying concentrations

e Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

 Scintillation cocktail and counter

Procedure:

o Cell Culture: Maintain OAT-expressing and mock HEK293 cells in DMEM at 37°C with 5%
COa..

o Seeding: Seed cells into 24-well plates and allow them to grow to confluence.

e Pre-incubation: Wash the cells with pre-warmed HBSS and pre-incubate for 10 minutes at
37°C with HBSS containing various concentrations of betamipron.

o Uptake Assay: Initiate the uptake by adding HBSS containing the radiolabeled substrate and
the corresponding concentration of betamipron. Incubate for 5-10 minutes at 37°C.

o Termination: Stop the reaction by rapidly washing the cells three times with ice-cold HBSS.
o Cell Lysis: Lyse the cells using a suitable lysis buffer.

e Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to
determine the amount of substrate uptake.

o Data Analysis: Calculate the inhibition constant (Ki) of betamipron for each transporter.
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Workflow for the in vitro OAT inhibition assay.
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Synthesis of Panipenem

The synthesis of Panipenem is a multi-step process. One described method involves the
preparation of the Panipenem parent nucleus and a side chain, which are then combined.[16]

Simplified Overview of a Patented Synthesis Method:

o Parent Nucleus Synthesis: Starting from methyl acetoacetate and p-nitrobenzyl alcohol, a
six-step reaction sequence (ester exchange, diazo, enolization, substitution, hydrolysis, and
ring-closing reactions) is employed to create the carbapenem core.[16]

o Side Chain Synthesis: (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl
chloroformate are used as starting materials. A series of reactions including amidation,
sulfonylation, nucleophilic substitution, and saponification yields the necessary side chain.
[16]

e Final Assembly: The Panipenem parent nucleus and the side chain are joined via
condensation, followed by catalytic hydrolysis and imidization to produce the final
Panipenem molecule.[16]

Note: This is a high-level summary of a complex chemical synthesis. For detailed protocols,
please refer to the cited patent literature.[16][17]

Mechanisms of Resistance

The emergence of resistance to carbapenems, including Panipenem, is a significant clinical
concern. The primary mechanisms of resistance in Gram-negative bacteria like Pseudomonas
aeruginosa include:

o Enzymatic Degradation: Production of carbapenemases, which are 3-lactamase enzymes
that can hydrolyze and inactivate Panipenem.[18][19]

e Reduced Outer Membrane Permeability: Downregulation or loss of outer membrane porins,
such as OprD in P. aeruginosa, which restricts the entry of Panipenem into the bacterial cell.
[18][20]
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o Efflux Pumps: Overexpression of efflux pump systems that actively transport Panipenem out
of the bacterial cell before it can reach its PBP targets.[18][19]

o Target Modification: Alterations in the structure of PBPs can reduce their affinity for
Panipenem, thereby conferring resistance.[19]

Clinical Efficacy and Safety

Clinical trials have demonstrated that Panipenem/betamipron has good clinical and
bacteriological efficacy, comparable to that of imipenem/cilastatin, in treating infections such as
respiratory and urinary tract infections in adults.[10][21] It has also been shown to be effective
in pediatric patients for similar indications.[22][23] The most commonly reported adverse events
are generally mild and include elevated hepatic transaminases, eosinophilia, rash, and
diarrhea.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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